![molecular formula C19H23N3O2 B4428111 6-butyl-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4428111.png)
6-butyl-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one
Overview
Description
6-butyl-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one, also known as BDF-8638, is a pyrazolo[1,5-a]pyrimidine derivative that has been extensively studied for its potential therapeutic applications in various diseases. This compound has shown promising results in preclinical studies, and its synthesis, mechanism of action, and physiological effects have been extensively investigated.
Mechanism of Action
The mechanism of action of 6-butyl-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes. This compound has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), which are involved in cell cycle regulation and proliferation. This compound has also been shown to inhibit the activity of glycogen synthase kinase 3 beta (GSK3β), which is involved in the regulation of tau protein phosphorylation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in cancer cells. This compound has also been shown to reduce the levels of beta-amyloid and tau proteins in Alzheimer's disease models and protect dopaminergic neurons in Parkinson's disease models.
Advantages and Limitations for Lab Experiments
One of the advantages of 6-butyl-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one is its high potency and selectivity for CDK4 and CDK6. This makes it a valuable tool for studying the role of these enzymes in cell cycle regulation and proliferation. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for the study of 6-butyl-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one. One area of research is the development of more potent and selective CDK4/6 inhibitors based on the structure of this compound. Another area of research is the investigation of the potential therapeutic applications of this compound in other diseases, such as autoimmune diseases and viral infections. Additionally, the development of new formulations and delivery methods for this compound could improve its solubility and bioavailability, making it a more effective therapeutic agent.
Scientific Research Applications
6-butyl-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been studied extensively for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In preclinical studies, this compound has shown promising results in inhibiting the growth of cancer cells and reducing the levels of beta-amyloid and tau proteins in Alzheimer's disease models. This compound has also been shown to protect dopaminergic neurons in Parkinson's disease models.
properties
IUPAC Name |
6-butyl-3-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-5-6-7-16-12(2)20-18-17(13(3)21-22(18)19(16)23)14-8-10-15(24-4)11-9-14/h8-11,21H,5-7H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDAYYPEBJVHFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(N=C2C(=C(NN2C1=O)C)C3=CC=C(C=C3)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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